![molecular formula C18H13N3O4S B2990822 N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851979-82-3](/img/structure/B2990822.png)

N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

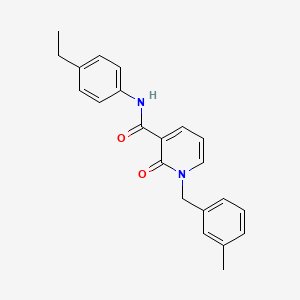

The compound you mentioned is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It also contains a chromene structure and a carbohydrazide group. Benzo[d]thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole and chromene rings would likely contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

Antimicrobial and Antioxidant Agents : Derivatives of pyridine, chromene, and thiazole, including compounds similar to N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, have shown potent antioxidant and antimicrobial activities. One study highlighted a thiazole derivative's significant anti-bacterial and antifungal activities against S. aureus, B. subtilis, and C. albicans, with notable antioxidant activity as well (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

Microbial Activity of Pyrazolin-5-one Derivatives : 2-Oxo-2H-chromene-3-carbohydrazide derivatives have demonstrated significant antimicrobial effects against various bacteria and fungi, compared to standard drugs like tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013).

Anticancer Applications

Anticancer Activity : Novel thiazole-amide derivatives, related to this compound, were synthesized and exhibited potential antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016).

Ionic Liquid-Promoted Synthesis and Antimicrobial Analysis : Some chromone-pyrimidine coupled derivatives, synthesized using an environmentally friendly method, showed potent antibacterial and antifungal activities. Additionally, these compounds were non-cytotoxic against human cancer cell lines, indicating their potential as antimicrobial agents with low toxicity (Tiwari et al., 2018).

Additional Applications

Synthesis and Biological Evaluation of Coumarin Derivatives : Coumarin derivatives, similar in structure to the compound , were synthesized and evaluated for their antibacterial activities, demonstrating significant effects against various bacterial strains (Ramaganesh, Bodke, & Venkatesh, 2010).

Synthesis of New Heterocyclic Compounds with Antioxidant Activity : The synthesis of new compounds bearing the benzo[b]furan moiety, related to the structure of this compound, demonstrated promising antioxidant activities (Abdel-Motaal, Kandeel, Abou-Elzahab, & Elghareeb, 2017).

Mecanismo De Acción

Target of Action

The primary target of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is the p53 protein . This protein plays a crucial role in preventing cancer formation, thus, it is often referred to as the “guardian of the genome”. It regulates the cell cycle and functions as a tumor suppressor .

Mode of Action

This compound interacts with its target, the p53 protein, by activating it . Activation of p53 can lead to cell cycle arrest, which is a state where cells stop dividing . This is particularly important in the context of cancer, where uncontrolled cell division is a key problem .

Biochemical Pathways

Upon activation, p53 can trigger a series of biochemical pathways that lead to apoptosis , or programmed cell death . One of these pathways involves the balance of key mitochondrial proteins such as Bcl-2 and Bax . The compound alters this balance, which results in apoptosis by accelerating the expression of caspases . Caspases are a family of proteins that play essential roles in programmed cell death .

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53 and the subsequent triggering of apoptosis pathways . The compound has shown anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549 .

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-24-11-6-7-13-15(9-11)26-18(19-13)21-20-16(22)12-8-10-4-2-3-5-14(10)25-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDONZXFAMHHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)

![1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2990746.png)

![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)

![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)

![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)

![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)